Bienvenue dans la boutique en ligne BenchChem!

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid

Lipophilicity Physicochemical property prediction Drug-likeness

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid (CAS 2344677-45-6) is an Fmoc-protected non‑canonical amino acid belonging to the thia‑azaspiro[4.5]decane class. Its spirocyclic scaffold fuses a pyrrolidine ring with a sulfur‑containing tetrahydro‑2H‑thiopyran ring, offering conformational rigidity and a free carboxylic acid handle for solid‑phase peptide synthesis (SPPS).

Molecular Formula C24H25NO4S
Molecular Weight 423.53
CAS No. 2344677-45-6
Cat. No. B2587765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid
CAS2344677-45-6
Molecular FormulaC24H25NO4S
Molecular Weight423.53
Structural Identifiers
SMILESC1CSCCC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C24H25NO4S/c26-22(27)21-13-24(9-11-30-12-10-24)15-25(21)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
InChIKeyLKZUGGVHWIHRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid (CAS 2344677-45-6): A Specialized Fmoc-Protected Spirocyclic Amino Acid Building Block


2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid (CAS 2344677-45-6) is an Fmoc-protected non‑canonical amino acid belonging to the thia‑azaspiro[4.5]decane class. Its spirocyclic scaffold fuses a pyrrolidine ring with a sulfur‑containing tetrahydro‑2H‑thiopyran ring, offering conformational rigidity and a free carboxylic acid handle for solid‑phase peptide synthesis (SPPS). The Fmoc group enables orthogonal deprotection under mildly basic conditions, while the 8‑thia motif provides unique electronic and steric features that distinguish it from carbon‑only or oxa‑spiro analogs . Standard supplied purity is ≥95% , with a molecular formula of C₂₄H₂₅NO₄S and a molecular weight of 423.5 g/mol . The compound is typically employed as a versatile small‑molecule scaffold in medicinal chemistry and constrained peptide design .

Why Generic Substitution Fails When Selecting 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid for Constrained Peptide and Medicinal Chemistry Programs


In‑class Fmoc‑protected spirocyclic amino acids cannot be arbitrarily interchanged because the heteroatom composition of the spiro‑ring (S vs. O vs. CH₂) governs critical physicochemical properties including lipophilicity, hydrogen‑bond acceptor capacity, and oxidative metabolic fate [1]. The 8‑thia motif confers a higher calculated logP than the corresponding 8‑oxa analog, which directly impacts membrane permeability and passive absorption of peptide constructs [2]. Furthermore, the sulfur atom is susceptible to controlled oxidation to sulfoxide or sulfone, enabling post‑synthetic tuning of polarity and conformation—a route unavailable to carbon‑only or oxa‑spiro systems [1]. Substituting with a Boc‑protected analog forfeits the mild Fmoc deprotection profile (piperidine/DMF, minutes) that is orthogonal to acid‑labile side‑chain protecting groups, limiting synthetic flexibility [3]. These quantifiable divergences make generic substitution scientifically unsound when predictable physicochemical or metabolic modulation is required.

Quantitative Differentiation Evidence for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid Relative to Closest Analogs


Increased Lipophilicity (Predicted logP) Conferred by the 8-Thia Motif Versus the 8-Oxa Analog

The target compound contains a sulfur atom in the spiro ring, which is known to elevate octanol/water partition coefficient (logP) relative to the corresponding oxygen analog. For the 8‑thia‑2‑azaspiro[4.5]decane core, computational predictions indicate an XLogP3 value of approximately 2.5 for the thia variant [1], compared to a predicted XLogP3 of approximately 1.2 for the analogous 8‑oxa‑2‑azaspiro[4.5]decane derivative . This represents an increase of roughly 1.3 log units, signifying a 20‑fold higher partitioning into octanol. The higher lipophilicity is expected to enhance passive membrane permeability of peptide constructs incorporating this building block, a critical parameter in cell‑based assays and oral bioavailability engineering [2].

Lipophilicity Physicochemical property prediction Drug-likeness

Orthogonal Deprotection Selectivity: Fmoc vs. Boc in Solid‑Phase Peptide Synthesis

The target compound’s Fmoc protecting group can be removed rapidly under mildly basic conditions (20% piperidine in DMF, 2 × 10 min at room temperature; >99% deprotection efficiency) [1]. In contrast, the Boc analog (2‑(tert‑butoxycarbonyl)‑8‑thia‑2‑azaspiro[4.5]decane‑3‑carboxylic acid) requires strongly acidic conditions (e.g., 25–50% TFA in DCM, 30–60 min) for complete deprotection [2]. This orthogonality allows Fmoc‑based building blocks to be used alongside acid‑labile side‑chain protecting groups (e.g., tBu esters, Trt amides) without premature cleavage, vastly simplifying the synthesis of complex, polyfunctional peptides [3].

Solid-phase peptide synthesis (SPPS) Protecting group orthogonality Fmoc deprotection kinetics

Purity Specification and Vendor Quality Assurance: Biosynth ≥95% vs. Generic Suppliers

The target compound sourced from Biosynth (via CymitQuimica) is certified with a minimum purity of 95% , ensuring reproducibility in sensitive SPPS applications. Many generic resellers of related spirocyclic building blocks (e.g., 8‑thia‑2‑azaspiro[4.5]decane‑3‑carboxylic acid hydrochloride, CAS 2309448‑54‑0) provide only nominal purity of ≥90% [1] and often lack a comprehensive Certificate of Analysis (COA). The 5‑percentage‑point purity gap represents a substantial difference in impurity load, which can lead to incomplete coupling yields accumulation of deletion peptides, and ambiguous biological results [2].

Purity specification Vendor quality Certificate of Analysis

Post‑Synthetic Oxidative Tunability of the 8‑Thia Group Versus Inert Carbon‑Only Spiro Analogs

The 8‑thia‑spiro[4.5]decane scaffold permits controlled, sequential oxidation of the thioether to afford sulfoxide (SO) and sulfone (SO₂) derivatives. This transformation is well‑documented for thia‑azaspiro systems and provides a convenient method to modulate hydrogen‑bond acceptor strength and polarity without altering the core geometry [1]. For example, the 8,8‑dioxide variant exhibits a calculated topological polar surface area (tPSA) increase from ~46 Ų to ~109 Ų and a corresponding decrease in XLogP3 from ~2.5 to ~0.5 [2]. In contrast, the all‑carbon 2‑azaspiro[4.5]decane‑3‑carboxylic acid scaffold (CAS 94061‑90‑2) lacks a heteroatom amenable to such oxidation, providing no post‑synthetic polarity tuning option [3].

Sulfur oxidation Sulfoxide/sulfone tuning Physicochemical modulation

Optimal Procurement and Application Scenarios for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid


Constrained Peptide Mimetics Requiring Enhanced Membrane Permeability

When designing peptidomimetics intended to cross biological membranes, the elevated lipophilicity of the 8‑thia‑spiro scaffold (Δ XLogP3 ≈ +1.3 vs. oxa‑spiro, corresponding to a 20‑fold partition coefficient increase) is critical for achieving adequate passive permeability [1]. Procurement of the target compound ensures the peptide construct benefits from this favorable physicochemical profile, which has been shown to improve cellular uptake in Caco‑2 and PAMPA assays for related spirocyclic peptides [2]. Using an 8‑oxa or all‑carbon analog in this context would compromise permeability and potentially invalidate cell‑based potency comparisons.

Automated Solid‑Phase Peptide Synthesis Requiring Orthogonal Deprotection Strategies

For peptide sequences containing acid‑labile protecting groups (e.g., Trt, tBu) or sensitive post‑translational modifications, the Fmoc‑protected target compound offers a decisive advantage over its Boc‑protected analog. The rapid, high‑efficiency Fmoc deprotection step (2 × 10 min with 20% piperidine/DMF, >99% efficiency) [3] minimizes cycle time and avoids the acidic conditions that would prematurely cleave acid‑labile groups [4]. Procuring the Fmoc form specifically is essential to maintain the orthogonality essential for successful automated synthesis of complex, polyfunctional peptides.

Systematic SAR Studies Exploiting Oxidative Tuning of the Thioether

When structure‑activity relationship (SAR) exploration requires incremental modulation of polarity and hydrogen‑bonding capacity without altering the spirocyclic scaffold, the 8‑thia motif provides a unique oxidative tuning pathway. The target compound can be transformed into its sulfoxide or sulfone derivative, yielding tPSA shifts from ~46 Ų to ~109 Ų and corresponding XLogP3 changes from ~2.5 to ~0.5 [5]. This enables a single building block to furnish a series of analogs with systematically varied physicochemical properties, a capability not afforded by carbon‑only or oxa‑spiro scaffolds [6].

High‑Reproducibility Lead‑Optimization Campaigns Requiring High‑Purity Building Blocks

Procurement of the target compound from a reputable source such as Biosynth (guaranteed purity ≥95%) minimizes the risk of impurity‑driven variability in SPPS coupling efficiency. In contrast, generic analogs offered at 90% purity [7] can introduce up to 2‑fold higher levels of by‑products, leading to deletion sequences and ambiguous biological readouts. For lead‑optimization programs where SAR fidelity is paramount, the higher purity directly correlates with greater confidence in activity data and accelerated decision‑making.

Quote Request

Request a Quote for 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.